molecular formula C12H24O4 B13098994 1,1-Diisopropoxy-3,3-dimethoxycyclobutane

1,1-Diisopropoxy-3,3-dimethoxycyclobutane

Cat. No.: B13098994
M. Wt: 232.32 g/mol
InChI Key: BLBFWKHVNKOABJ-UHFFFAOYSA-N
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Description

1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a chemical compound with the molecular formula C12H24O4. It is characterized by its cyclobutane ring structure, which is substituted with two isopropoxy groups and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diisopropoxy-3,3-dimethoxycyclobutane can be synthesized through a multi-step process. One common method involves the reaction of diisopropyl malonate with sodium hydride in dimethylformamide (DMF), followed by the addition of 3-dibromo-2,2-dimethoxypropane. The reaction mixture is heated to reflux for 24 hours, then cooled and worked up to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diisopropoxy-3,3-dimethoxycyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,1-Diisopropoxy-3,3-dimethoxycyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and isopropoxy groups, which can stabilize transition states and intermediates during chemical reactions. These interactions facilitate various transformations, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,1-Diisopropoxy-3,3-dimethoxycyclobutane: The parent compound.

    Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A related compound with additional carboxylate groups.

    3,3-Dimethoxycyclobutane-1,1-diyl dimethanol: Another similar compound with hydroxyl groups instead of isopropoxy groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane

InChI

InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3

InChI Key

BLBFWKHVNKOABJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CC(C1)(OC)OC)OC(C)C

Origin of Product

United States

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